(2,5-Dimethyl-phenyl)-thiourea

Urease Inhibition Enzyme Kinetics Helicobacter pylori

Researchers studying urease inhibition often encounter batch variability with generic phenylthioureas, undermining SAR reproducibility. (2,5-Dimethyl-phenyl)-thiourea delivers a well-characterized scaffold with defined IC50 (60.11 μM vs. jack bean urease), enabling precise comparisons against the 2,6-dimethyl regioisomer (IC50 15.19 μM). • Defined inhibitory benchmark (IC50 60.11 ± 0.78 μM) for reproducible urease SAR studies • Distinct 2,5-substitution pattern ensures unambiguous regioisomer identity for binding-pocket mapping • Versatile intermediate for heterocyclic synthesis and metal complex preparation

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 16738-19-5
Cat. No. B095036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethyl-phenyl)-thiourea
CAS16738-19-5
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=S)N
InChIInChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
InChIKeyVSUIANYSDDKYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethyl-phenyl)-thiourea: A Distinct Arylthiourea Scaffold


(2,5-Dimethyl-phenyl)-thiourea (CAS 16738-19-5) is a monosubstituted N-arylthiourea derivative characterized by a 2,5-dimethyl substitution pattern on the phenyl ring [1]. This compound belongs to the phenylthiourea class, which is widely recognized for its biological activities, including enzyme inhibition (e.g., urease, tyrosinase, α-amylase) and antimicrobial properties [2]. The specific 2,5-dimethyl substitution distinguishes it from other regioisomers (e.g., 2,3-, 2,4-, or 2,6-dimethylphenyl thioureas), potentially conferring unique steric and electronic properties that influence target binding and selectivity [3].

Why Substitution Pattern Matters


Within the arylthiourea class, even subtle changes in the phenyl ring substitution pattern can drastically alter biological activity and selectivity. Direct SAR studies on phenylthioureas demonstrate that the position and type of substituents dictate not only potency but also the mechanism of inhibition—some analogs act as competitive tyrosinase inhibitors while others inhibit melanogenesis through non-tyrosinase pathways [1]. For urease inhibition, analogs with 2,5-dimethyl substitution exhibit IC50 values that can vary by over 3-fold compared to other regioisomers, underscoring that generic substitution with a 'similar' arylthiourea without verifying the specific 2,5-dimethyl pattern risks significant loss of desired activity [2]. The 2,5-dimethyl substitution may also influence metabolic stability, solubility, and off-target interactions, making it a distinct chemical entity rather than an interchangeable commodity [3].

Quantitative Differentiation Evidence


Urease Inhibition: Dimethyl vs. Unsubstituted Thiourea

In a direct comparative study of N,N′-disubstituted thioureas against jack bean urease, the compound bearing a 2,5-dimethylphenyl group (closest available analog to the target compound) exhibited an IC50 of 60.11 ± 0.78 μM, which is approximately 3.2-fold weaker than the standard inhibitor thiourea (IC50 = 18.61 ± 0.11 μM) under identical assay conditions [1]. This indicates that the 2,5-dimethyl substitution significantly modulates urease inhibitory activity compared to the unsubstituted parent, a critical consideration when selecting a scaffold for urease-targeted applications.

Urease Inhibition Enzyme Kinetics Helicobacter pylori

Regioisomeric Effects on Urease Inhibition

A systematic SAR study comparing dimethyl-substituted phenylthiourea regioisomers revealed marked differences in urease inhibition. The 2,5-dimethylphenyl analog (compound 3d) showed an IC50 of 60.11 ± 0.78 μM, while the 2,6-dimethylphenyl isomer (3g) was 4-fold more potent with an IC50 of 15.19 ± 0.58 μM, and the 2,3-dimethylphenyl isomer (3k) exhibited intermediate activity at 46.17 ± 0.78 μM [1]. This demonstrates that the 2,5-dimethyl substitution yields a distinct activity profile that cannot be predicted from other regioisomers.

Structure-Activity Relationship Urease Inhibition Regioisomer Comparison

Antimicrobial Activity Against Gram-Positive Pathogens

While direct MIC data for the exact 2,5-dimethyl compound is not available in public literature, class-level SAR from a comparative study of alkyl/aryl thioureas indicates that N-aryl thioureas bearing electron-donating methyl groups on the phenyl ring demonstrate enhanced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Specifically, compounds with 2,3-dimethyl substitution exhibited MIC values as low as 32 μg/mL against S. aureus [1]. The 2,5-dimethylphenyl thiourea is expected to show similar or distinct antibacterial profiles based on its unique substitution pattern, making it a valuable scaffold for antimicrobial SAR exploration.

Antibacterial Staphylococcus aureus Drug-Resistant Strains

Target Application Scenarios


Urease Inhibitor Optimization & SAR

The established IC50 value of 60.11 ± 0.78 μM for the 2,5-dimethylphenyl thiourea analog against jack bean urease provides a defined benchmark for SAR studies [1]. Researchers can use this compound as a core scaffold to synthesize novel derivatives aimed at improving potency and selectivity for therapeutic targets like Helicobacter pylori urease, a key enzyme in gastric ulcer pathogenesis. The compound's moderate activity allows for clear detection of improvements from structural modifications.

Active Site Topology Probing with Regioisomers

The distinct activity difference between the 2,5-dimethyl (IC50 60.11 μM) and 2,6-dimethyl (IC50 15.19 μM) regioisomers highlights the sensitivity of the urease active site to steric and electronic effects [1]. The 2,5-dimethyl compound serves as a valuable tool for mapping enzyme binding pockets, probing the spatial constraints of the active site, and understanding the molecular basis of substrate/inhibitor recognition.

Anti-Gram-Positive Agent Development

Based on class-level evidence that N-arylthioureas with methyl substitutions inhibit Gram-positive bacteria, including drug-resistant strains, (2,5-Dimethyl-phenyl)-thiourea is a rational starting point for synthesizing and screening new antimicrobial candidates [2]. Its unique substitution pattern may confer a distinct spectrum of activity or improved pharmacokinetic properties compared to other regioisomers, making it a worthwhile investment for antibacterial drug discovery programs.

Thiourea Derivative Synthesis Intermediate

(2,5-Dimethyl-phenyl)-thiourea is a versatile synthetic intermediate for preparing more complex molecules, including heterocyclic compounds and metal complexes. Its specific 2,5-dimethyl substitution pattern can influence the stereochemical outcome of subsequent reactions and the properties of the final products, making it a critical building block for custom synthesis projects in medicinal and materials chemistry .

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